molecular formula C13H16BrNO2 B13887526 1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide

1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide

Cat. No.: B13887526
M. Wt: 298.18 g/mol
InChI Key: UULSRTAWWGOVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide is an organic compound that features a bromophenyl group attached to a cyclobutane ring

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide typically involves several steps. One common method includes the reaction of 4-bromobenzoyl chloride with N-methoxy-N-methylamine in the presence of a base to form the intermediate product. This intermediate is then reacted with cyclobutanecarboxylic acid under specific conditions to yield the final compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: This compound can be used in studies involving cell signaling and molecular interactions due to its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, leading to changes in their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide can be compared with other similar compounds, such as:

    N-(4-bromophenyl)-N-methylcyclobutane-1-carboxamide: Lacks the methoxy group, which may affect its reactivity and binding properties.

    1-(4-chlorophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide: Substitution of bromine with chlorine can lead to differences in chemical reactivity and biological activity.

    1-(4-bromophenyl)-N-methoxy-N-methylcyclopentane-1-carboxamide: The cyclopentane ring introduces additional flexibility compared to the cyclobutane ring, potentially altering its interactions with molecular targets.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

1-(4-bromophenyl)-N-methoxy-N-methylcyclobutane-1-carboxamide

InChI

InChI=1S/C13H16BrNO2/c1-15(17-2)12(16)13(8-3-9-13)10-4-6-11(14)7-5-10/h4-7H,3,8-9H2,1-2H3

InChI Key

UULSRTAWWGOVTE-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1(CCC1)C2=CC=C(C=C2)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.